2-CHLORO-THIAZOLE-5-CARBOXAMIDE

Catalog No.
S964212
CAS No.
761454-63-1
M.F
C4H3ClN2OS
M. Wt
162.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-CHLORO-THIAZOLE-5-CARBOXAMIDE

CAS Number

761454-63-1

Product Name

2-CHLORO-THIAZOLE-5-CARBOXAMIDE

IUPAC Name

2-chloro-1,3-thiazole-5-carboxamide

Molecular Formula

C4H3ClN2OS

Molecular Weight

162.6 g/mol

InChI

InChI=1S/C4H3ClN2OS/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8)

InChI Key

QXXORRGGVNFVCV-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)Cl)C(=O)N

Canonical SMILES

C1=C(SC(=N1)Cl)C(=O)N
  • Chemical Intermediate

    2-Chlorothiazole-5-carboxamide could potentially serve as a building block for the synthesis of more complex molecules with various functional groups. Research on similar molecules like 2-Chlorothiazole-5-carboxylic acid has been documented Source: National Institutes of Health, [PubChem: )].

  • Theoretical Studies

    The theoretical properties of 2-Chlorothiazole-5-carboxamide might be of interest for computational studies. Research on related compounds has been documented for their potential applications in material science and medicinal chemistry [Source: Wiley Online Library, "Design, Synthesis, and Biological Evaluation of Novel 2-Substituted Thiazole Derivatives as Potential Antibacterial Agents" by Yin et al., 2013].

2-Chloro-thiazole-5-carboxamide is a chemical compound characterized by its thiazole ring structure, which includes a chlorine atom at the second position and a carboxamide functional group at the fifth position. Its molecular formula is C11H10ClN3OSC_{11}H_{10}ClN_{3}OS, and it has a molecular weight of approximately 267.73 g/mol. This compound appears as a white to light yellow solid and is known for its potential biological activities, particularly in pharmaceutical applications.

The chemical reactivity of 2-chloro-thiazole-5-carboxamide primarily involves nucleophilic substitution reactions due to the presence of the chlorine atom, which can be replaced by various nucleophiles. For instance, reactions with amines can yield substituted derivatives that may exhibit enhanced biological properties. Additionally, the carboxamide group can participate in acylation reactions, leading to further functionalization of the molecule.

2-Chloro-thiazole-5-carboxamide has been studied for its biological activity, particularly as a potential therapeutic agent. It exhibits significant inhibition of certain protein kinases, making it a candidate for cancer treatment. Research indicates that derivatives of this compound can act as dual Src/Abl kinase inhibitors, which are crucial in the treatment of various cancers, including chronic myeloid leukemia. The compound's mechanism of action involves blocking specific signaling pathways essential for cancer cell proliferation and survival .

Several synthesis methods have been reported for 2-chloro-thiazole-5-carboxamide:

  • Nucleophilic Substitution: The synthesis often begins with the reaction of 2-chloro-6-methylphenyl derivatives with thiazole-5-carboxylic acid derivatives under basic conditions to facilitate nucleophilic attack on the carbonyl carbon.
  • Acylation Reactions: Another method involves acylating thiazole derivatives using acyl chlorides or anhydrides in the presence of a base to form the carboxamide group .
  • Patented Methods: Specific patented methods detail processes involving trichloroacetyl chloride and ethyl vinyl ether in nucleophilic substitution reactions followed by hydrolysis .

The primary applications of 2-chloro-thiazole-5-carboxamide include:

  • Pharmaceutical Development: Due to its kinase inhibitory properties, it is being explored as a scaffold for developing new anticancer drugs.
  • Research Tool: It serves as a biochemical probe in studies related to cell signaling and cancer biology.
  • Chemical Synthesis: It is utilized as an intermediate in synthesizing more complex organic molecules.

Interaction studies have focused on how 2-chloro-thiazole-5-carboxamide interacts with various biological targets, particularly protein kinases. These studies typically employ techniques such as:

  • Molecular Docking: To predict binding affinities and orientations within the active sites of target proteins.
  • In Vitro Assays: To evaluate the compound's efficacy against cancer cell lines and its potential side effects.

Such studies provide valuable insights into optimizing the compound's structure for improved activity and selectivity.

Several compounds share structural similarities with 2-chloro-thiazole-5-carboxamide, which can be compared based on their biological activities and chemical properties:

Compound NameStructure TypeKey Properties
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideThiazole derivativeProtein kinase inhibitor; anticancer activity
N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamideComplex thiazole derivativeDual Src/Abl kinase inhibitor; potent antitumor activity
2-Chloro-thiazole-4-carboxylic acidThiazole derivativeUsed in synthesis; less biological activity compared to 5-carboxamide

These compounds highlight the uniqueness of 2-chloro-thiazole-5-carboxamide due to its specific biological activities linked to protein kinase inhibition, making it a significant focus in drug discovery efforts .

Fundamental Molecular Properties

2-Chloro-thiazole-5-carboxamide (CAS: 761454-63-1) is a heterocyclic compound with the molecular formula C₄H₃ClN₂OS and a molecular weight of 162.60 g/mol [1] [2]. The compound features a five-membered thiazole ring containing both sulfur and nitrogen heteroatoms, with a chlorine substituent at the 2-position and a carboxamide group at the 5-position. The exact mass has been determined to be 161.965 g/mol, confirming the molecular composition [1].

Thermal Properties and Phase Transitions

Direct experimental data for the melting and boiling points of 2-chloro-thiazole-5-carboxamide are currently not available in the literature. However, thermodynamic properties can be estimated based on structurally related thiazole derivatives. The parent compound thiazole-5-carboxamide exhibits a melting point of 196°C and a predicted boiling point of 365.2±15.0°C [3]. The introduction of the chlorine substituent at the 2-position is expected to influence these thermal properties through both electronic and steric effects.

Comparative analysis of related compounds provides insight into the expected thermal behavior. 2-Chloro-1,3-thiazole-5-carboxylic acid, which differs only by the replacement of the carboxamide with a carboxylic acid group, demonstrates a melting point of 164.8-165.0°C and a boiling point of 370.2°C [4]. The 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide analog exhibits a melting point range of 208-212°C with a predicted boiling point of 362.0±37.0°C [5].

Density and Molecular Volume Considerations

While experimental density values for 2-chloro-thiazole-5-carboxamide are not directly available, computational predictions and analogous compound data suggest a density in the range of 1.4-1.6 g/cm³. The related compound 2-chloro-4-methylthiazole-5-carboxylic acid exhibits a density of 1.573 g/cm³ [6], while thiazole-5-carboxamide shows a predicted density of 1.410±0.06 g/cm³ [3]. The electron-withdrawing chlorine substituent and the polar carboxamide functionality contribute to intermolecular interactions that increase molecular packing efficiency.

Solubility and Partition Coefficient Analysis

Lipophilicity and Partition Behavior

The octanol-water partition coefficient (LogP) for 2-chloro-thiazole-5-carboxamide has been calculated as 1.780 [1], indicating moderate lipophilicity. This value suggests balanced hydrophilic and lipophilic characteristics, which is consistent with the presence of both the polar carboxamide group and the moderately lipophilic chlorinated thiazole ring system. The polar surface area (PSA) is calculated to be 85.21 Ų [1], reflecting the contribution of the nitrogen and oxygen atoms in the carboxamide functionality and the ring nitrogen.

For comparison, related thiazole derivatives show varying lipophilicity profiles. The 2-chloro-5-methyl-1,3-thiazole-4-carboxamide exhibits a LogP of 2.088 [7], while 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide demonstrates a LogP of 1.75 [5]. These values indicate that structural modifications significantly influence the partition behavior of thiazole carboxamides.

Aqueous Solubility Characteristics

Direct solubility measurements for 2-chloro-thiazole-5-carboxamide in various solvents are limited in the available literature. However, based on analogous compounds, the solubility profile can be estimated. Related thiazole carboxamides typically show limited water solubility due to the aromatic character of the thiazole ring, while being more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol [8].

The 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide analog demonstrates solubility in DMSO and methanol, with limited aqueous solubility [9] [8]. This pattern is expected for 2-chloro-thiazole-5-carboxamide given its similar polarity characteristics and hydrogen bonding capabilities through the carboxamide group.

pH-Dependent Solubility Behavior

The carboxamide functionality in 2-chloro-thiazole-5-carboxamide can participate in hydrogen bonding and may exhibit pH-dependent solubility behavior. While specific pH-solubility profiles are not available for this compound, related thiazole carboxamides typically show enhanced solubility under acidic conditions due to protonation of the thiazole nitrogen . The compound is expected to maintain stability in the pH range of 3-5, as observed for structurally similar derivatives .

Degradation Pathways Under Various Conditions

Photochemical Degradation Mechanisms

2-Chloro-thiazole-5-carboxamide is susceptible to photochemical degradation under UV and visible light exposure. Studies on related thiazole compounds reveal that photodegradation typically proceeds through singlet oxygen-mediated oxidation pathways [11]. The mechanism involves [4+2] Diels-Alder cycloaddition with singlet oxygen, forming unstable endoperoxides that subsequently rearrange to yield ring-opened products.

Research on thiazole-containing pharmaceutical compounds demonstrates that chlorinated thiazole derivatives are particularly susceptible to photo-oxygenation processes [11]. The degradation products often include chlorinated intermediates and ring-fragmented species, with the carboxamide group potentially serving as a reactive site for nucleophilic attack during the degradation process.

Hydrolytic Stability and pH Sensitivity

The hydrolytic stability of 2-chloro-thiazole-5-carboxamide is influenced by both pH and temperature conditions. The carboxamide functionality can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid derivative [12]. The chlorine substituent at the 2-position may enhance the electrophilicity of the thiazole ring, potentially accelerating hydrolytic processes.

Stability studies on related compounds indicate that thiazole carboxamides maintain better stability in slightly acidic conditions (pH 3-5) compared to neutral or basic environments [8] . Under strongly acidic conditions, the thiazole ring nitrogen may become protonated, altering the electronic distribution and affecting degradation kinetics.

Oxidative Degradation Pathways

Exposure to strong oxidizing agents can lead to multiple degradation pathways for 2-chloro-thiazole-5-carboxamide. The sulfur atom in the thiazole ring is particularly susceptible to oxidation, forming sulfoxide and subsequently sulfone intermediates [13]. Advanced oxidation processes using hydrogen peroxide and UV irradiation have been shown to effectively degrade thiazole-containing compounds through hydroxyl radical-mediated mechanisms.

Enzymatic degradation studies using chloroperoxidase enzyme systems demonstrate alternative degradation pathways [13]. These biological processes typically yield demethylated and hydroxylated products, with different intermediate formation patterns compared to chemical oxidation methods. The enzymatic approach often results in less toxic degradation products compared to chemical oxidation processes.

Thermal Stability and Decomposition Products

Thermal degradation of 2-chloro-thiazole-5-carboxamide occurs at elevated temperatures, typically above 100°C [8]. The decomposition process involves the release of hydrogen chloride (HCl), nitrogen oxides (NOₓ), and sulfur oxides (SOₓ) as primary gaseous products [14]. These hazardous decomposition products necessitate appropriate ventilation and safety measures during high-temperature processing or storage.

The thermal stability is influenced by the presence of the chlorine substituent, which can facilitate elimination reactions at elevated temperatures. The carboxamide group may also undergo dehydration or ammonia elimination under thermal stress conditions. Proper storage under inert gas atmosphere at reduced temperatures (2-8°C) is recommended to minimize thermal degradation [8].

XLogP3

1.1

Wikipedia

2-Chloro-1,3-thiazole-5-carboxamide

Dates

Last modified: 08-16-2023

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